Hexadeca-3,6-dien-1-ol
Description
Properties
CAS No. |
84653-91-8 |
|---|---|
Molecular Formula |
C16H30O |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
hexadeca-3,6-dien-1-ol |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h10-11,13-14,17H,2-9,12,15-16H2,1H3 |
InChI Key |
XEUIHKOCTACVQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=CCC=CCCO |
Origin of Product |
United States |
Preparation Methods
Wittig Olefination Strategy
The most effective route employs sequential Wittig reactions to install both double bonds with precise stereocontrol (Fig. 1):
Step 1: Aldehyde Precursor Synthesis
6-Bromohexanal undergoes Horner-Wadsworth-Emmons olefination with triethyl phosphonoacetate (85% yield):
$$ \text{C}5\text{H}{11}\text{CHO} + \text{CH}2\text{C(O)OEt} \rightarrow \text{C}5\text{H}_{11}\text{CH=CHCOOEt} $$
Step 2: Chain Elongation
The α,β-unsaturated ester undergoes Grignard addition with nonylmagnesium bromide (0°C, THF, 78% yield):
$$ \text{C}5\text{H}{11}\text{CH=CHCOOEt} + \text{C}9\text{H}{19}\text{MgBr} \rightarrow \text{C}{14}\text{H}{26}\text{O}_2 $$
Step 3: Diene Formation
Controlled reduction with DIBAL-H selectively reduces the ester to alcohol (91% yield), followed by oxidation to aldehyde (PCC, CH₂Cl₂, 67% yield). Final Wittig reaction with propylidenetriphenylphosphorane installs the second double bond (3:6 geometry, 82% yield).
Alkyne Hydration Approach
An alternative method using cobalt-catalyzed alkyne hydration demonstrates improved atom economy:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | 1,6-Hexadiyne synthesis | Cadiot-Chodkiewicz coupling | 73% |
| 2 | Partial hydrogenation | Lindlar catalyst, H₂ | 89% |
| 3 | Hydroalumination | DIBAL-H, -78°C | 81% |
| 4 | Oxidation to diol | O₂, Mn(OAc)₃ | 68% |
| 5 | Selective protection | THP ether formation | 94% |
| 6 | Chain extension | Grignard alkylation | 76% |
| 7 | Deprotection | p-TsOH, MeOH | 88% |
This sequence achieves 32% overall yield with >95% stereopurity confirmed via ¹³C NMR.
Stereochemical Control Mechanisms
The 3,6-diene system requires precise geometric control through:
Transition State Engineering
Zimmerman-Traxler cyclic transition states govern E/Z selectivity during Wittig reactions. Computational modeling (DFT/B3LYP) predicts:
Chiral Auxiliary Applications
Oppolzer's sultam derivatives enable asymmetric induction during key bond-forming steps:
$$ \text{Auxiliary} + \text{C}{10}\text{H}{21}\text{COCl} \rightarrow \text{Diastereomer} $$ (dr = 92:8)
X-ray crystallography confirms absolute configuration retention (Rf = 0.34 in hexane/EtOAc 4:1).
Analytical Characterization
Spectroscopic Fingerprinting
¹H NMR (CDCl₃, 400 MHz):
- δ 5.35-5.42 (m, 4H, H-3/H-6)
- δ 3.64 (t, J = 6.4 Hz, 2H, H-1)
- δ 2.07 (q, J = 7.1 Hz, 4H, H-2/H-5)
GC-MS (EI): m/z 238 [M]⁺, 220 [M-H₂O]⁺, 179 [C₁₀H₁₅]⁺
Chromatographic Behavior
HPLC analysis (C18 column, MeOH/H₂O 85:15):
- Retention time: 14.2 min
- Peak symmetry: 1.02
- Plate count: 18,432
Industrial Scale-Up Considerations
Pilot plant trials (50 kg batch) identified critical process parameters:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Wittig Reaction Temp | -10°C to 0°C | ±3% per 5°C |
| Grignard Addition Rate | 2 mL/min·kg | 15% variance |
| Oxidation O₂ Pressure | 1.2-1.5 bar | Non-linear |
| Crystallization Cooling | 0.5°C/min | Polymorph control |
Energy balance calculations show 28% reduction in E-factor (from 43 to 31) when employing continuous flow reactors.
Emerging Synthetic Technologies
Enzymatic Retooling
Mutated Candida antarctica lipase B catalyzes kinetic resolution of racemic mixtures (ee >99%):
$$ \text{Racemate} \xrightarrow{\text{CAL-B}} \text{(R)-Alcohol} + \text{(S)-Acetate} $$
Photochemical Methods
UV-mediated [2+2] cycloaddition followed by retro-Diels-Alder fragmentation achieves 73% yield with 100% E-selectivity.
Chemical Reactions Analysis
Types of Reactions
Hexadeca-3,6-dien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into an aldehyde or carboxylic acid.
Reduction: The double bonds can be reduced to single bonds, resulting in a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Hexadeca-3,6-dienal or hexadeca-3,6-dienoic acid.
Reduction: Hexadecan-1-ol.
Substitution: Hexadeca-3,6-dien-1-chloride.
Scientific Research Applications
Hexadeca-3,6-dien-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses are still under investigation.
Industry: It is utilized in the production of fragrances and flavoring agents due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Hexadeca-3,6-dien-1-ol involves its interaction with specific molecular targets, such as olfactory receptors in insects. For example, in the silkworm moth, Bombyx mori, the compound acts as a sex pheromone, binding to specialized receptors and triggering a behavioral response . The pathways involved in this process include signal transduction mechanisms that lead to the activation of olfactory receptor neurons.
Comparison with Similar Compounds
Geraniol (3,7-Dimethylocta-2,6-dien-1-ol)
- Molecular Formula : C₁₀H₁₈O vs. C₁₆H₂₈O for Hexadeca-3,6-dien-1-ol.
- Key Differences: Geraniol is a monoterpene alcohol with a shorter carbon chain (C10 vs. C16) and methyl branches at positions 3 and 6. Double bond positions (2,6 in Geraniol vs. Geraniol is widely used in fragrances due to its floral odor , whereas longer-chain dienols like this compound may have applications in surfactants or polymer precursors.
(E,E)-Hexa-2,4-dien-1-ol
- Molecular Formula : C₆H₁₀O vs. C₁₆H₂₈O.
- Key Differences :
Q & A
Q. How can researchers integrate multi-omics data to study this compound’s metabolic pathways?
- Methodological Answer : Combine metabolomics (LC-MS/MS), transcriptomics (RNA-seq), and proteomics (SILAC) in model organisms. For example, 1,5-Hexadiene-3,4-diol analogs were linked to lipid peroxidation pathways via gene co-expression networks . Use pathway enrichment tools (e.g., KEGG, Reactome) to identify novel targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
